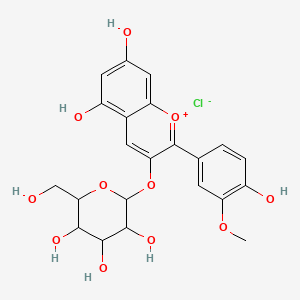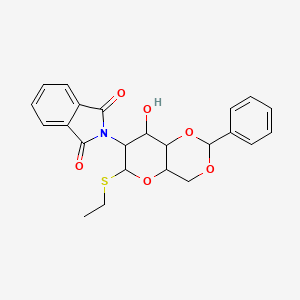![molecular formula C20H41N5O7 B12320003 4,6-diamino-3-{[3-deoxy-4-C-methyl-3-(methylamino)pentopyranosyl]oxy}-2-hydroxycyclohexyl 2-amino-2,3,4,6-tetradeoxy-6-(methylamino)hexopyranoside](/img/structure/B12320003.png)
4,6-diamino-3-{[3-deoxy-4-C-methyl-3-(methylamino)pentopyranosyl]oxy}-2-hydroxycyclohexyl 2-amino-2,3,4,6-tetradeoxy-6-(methylamino)hexopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Micronomicin is an aminoglycoside antibiotic that is primarily used in Japan. It is marketed under the brand names Sagamicin and Luxomicina . This compound is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria . Micronomicin is derived from the bacterium Micromonospora sagamiensis .
准备方法
Synthetic Routes and Reaction Conditions
Micronomicin is typically produced through biotechnological methods rather than chemical synthesis due to its complex structure. The production involves the cultivation of Micromonospora sagamiensis, followed by extraction and purification processes . The fermentation broth containing the antibiotic is subjected to various chromatographic techniques to isolate and purify Micronomicin .
Industrial Production Methods
In industrial settings, the production of Micronomicin involves large-scale fermentation processes. The bacterium Micromonospora sagamiensis is cultured in bioreactors under controlled conditions to optimize the yield of the antibiotic. After fermentation, the broth is processed to extract and purify Micronomicin using techniques such as preparative high-performance liquid chromatography (HPLC) and size-exclusion chromatography .
化学反应分析
Types of Reactions
Micronomicin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving Micronomicin include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from the reactions involving Micronomicin depend on the specific type of reaction. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dehydroxylated products .
科学研究应用
Micronomicin has a wide range of scientific research applications, including:
Chemistry
In chemistry, Micronomicin is used as a model compound to study the mechanisms of aminoglycoside antibiotics. Researchers investigate its chemical properties and reactions to develop new antibiotics with improved efficacy and reduced toxicity .
Biology
In biology, Micronomicin is used to study bacterial resistance mechanisms. Researchers use this compound to understand how bacteria develop resistance to aminoglycosides and to identify potential targets for new antibacterial agents .
Medicine
In medicine, Micronomicin is used to treat infections caused by Gram-positive and Gram-negative bacteria. It is particularly effective against Pseudomonas aeruginosa and Escherichia coli . Clinical studies have shown that Micronomicin has a high therapeutic index and is well-tolerated by patients .
Industry
In the pharmaceutical industry, Micronomicin is used in the development of new antibiotic formulations. It is also used in quality control processes to ensure the purity and potency of antibiotic products .
作用机制
Micronomicin exerts its antibacterial effects by binding to the 30S subunit of the bacterial ribosome . This binding causes a misreading of the mRNA template, leading to the incorporation of incorrect amino acids into the polypeptide chains. As a result, defective and non-functional proteins are produced, which disrupts bacterial cell function and integrity . The production of these faulty proteins can also lead to increased membrane permeability, causing cell lysis and death .
相似化合物的比较
Micronomicin belongs to the aminoglycoside class of antibiotics, which includes other compounds such as gentamicin, tobramycin, and amikacin . Compared to these antibiotics, Micronomicin has a unique structure that provides it with a broader spectrum of activity and higher potency against certain bacterial strains . Additionally, Micronomicin has been shown to have a lower incidence of resistance development compared to other aminoglycosides .
Similar Compounds
Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action but different spectrum of activity.
Tobramycin: An aminoglycoside used primarily for treating Pseudomonas aeruginosa infections.
属性
IUPAC Name |
2-[4,6-diamino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41N5O7/c1-20(28)8-29-19(14(27)17(20)25-3)32-16-12(23)6-11(22)15(13(16)26)31-18-10(21)5-4-9(30-18)7-24-2/h9-19,24-28H,4-8,21-23H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYGXMICFMACRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CNC)N)N)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860825 |
Source


|
| Record name | 4,6-Diamino-3-{[3-deoxy-4-C-methyl-3-(methylamino)pentopyranosyl]oxy}-2-hydroxycyclohexyl 2-amino-2,3,4,6-tetradeoxy-6-(methylamino)hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20860825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(2-carbamoylpyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12319926.png)
![1,3-Bis[(4-bromophenyl)methyl]-2-chloro-2-prop-2-enyl-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazasilole](/img/structure/B12319932.png)

![13-(Hydroxymethyl)-4,9-dimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-5-one](/img/structure/B12319935.png)
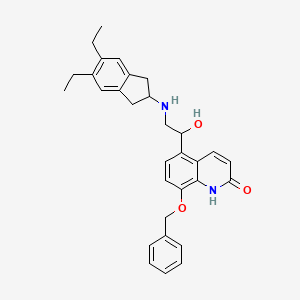
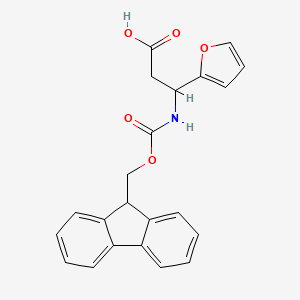
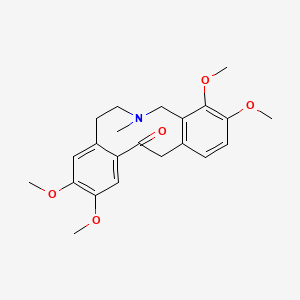
![Tert-butyl 3-amino-4-[2,2-diethoxyethyl(2-phenylethyl)amino]-4-oxobutanoate](/img/structure/B12319974.png)
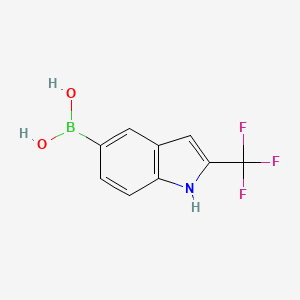
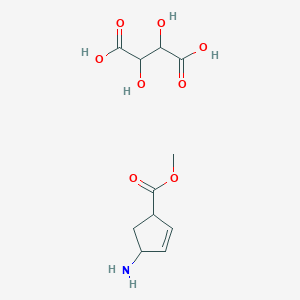
![2-[[4-[2-(2-amino-1-methyl-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B12319991.png)
![10-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12319994.png)
